Triamcinolone-13C3 Acetonide
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Overview
Description
Triamcinolone-13C3 Acetonide is a synthetic corticosteroid, a derivative of triamcinolone acetonide, where three carbon atoms are replaced with carbon-13 isotopes. This compound is primarily used in scientific research to study the pharmacokinetics and metabolic pathways of corticosteroids. Triamcinolone acetonide itself is widely used in medicine for its potent anti-inflammatory and immunosuppressive properties .
Scientific Research Applications
Triamcinolone-13C3 Acetonide is extensively used in scientific research, including:
Chemistry: Studying the metabolic pathways and degradation products of corticosteroids.
Biology: Investigating the biological effects and interactions of corticosteroids at the cellular level.
Medicine: Understanding the pharmacokinetics and pharmacodynamics of corticosteroids in the human body.
Industry: Developing new formulations and delivery systems for corticosteroids
Mechanism of Action
Target of Action
Triamcinolone-13C3 Acetonide is a synthetic corticosteroid . It primarily targets the glucocorticoid receptor, a type of nuclear receptor that is activated by binding to glucocorticoid hormones . This receptor plays a crucial role in regulating the body’s immune response and inflammation processes .
Mode of Action
This compound exerts its effects by binding to the glucocorticoid receptor, leading to changes in gene transcription . It decreases inflammation by suppressing the migration of polymorphonuclear leukocytes and reversing increased capillary permeability . It also suppresses the immune system by reducing the activity and volume of the lymphatic system .
Biochemical Pathways
This compound affects several biochemical pathways. It inhibits the synthesis of pro-inflammatory cytokines, such as interleukin-1 and tumor necrosis factor-alpha, which play a crucial role in the initiation and propagation of inflammation . It may also depress the formation, release, and activity of endogenous chemical mediators of inflammation (kinins, histamine, liposomal enzymes, prostaglandins) through the induction of phospholipase A2 inhibitory proteins (lipocortins) and sequential inhibition of the release of arachidonic acid .
Pharmacokinetics
After intravenous administration, this compound is eliminated with a total body clearance of 37 L/h and a half-life of 2.0 hours . The volume of distribution is 103 L, and oral bioavailability averages 23% . Absorption is rapid, achieving maximum this compound levels of 10.5 ng/mL after 1 hour .
Result of Action
The binding of this compound to the glucocorticoid receptor leads to a decrease in inflammation and suppression of the immune system . This results in relief from symptoms associated with various inflammatory conditions, such as allergic rhinitis, acute exacerbations of multiple sclerosis, and osteoarthritic knee pain . It can also be used as a topical treatment of corticosteroid-responsive dermatoses .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the inflammatory phase is a physiological part of the natural healing process, and this compound modulates this inflammatory response, which may impact the immunologic environment . Furthermore, the efficacy of this compound can be affected by the specific characteristics of the tissue or organ it is administered to, such as the skin or joints .
Safety and Hazards
Triamcinolone Acetonide should be handled with care to avoid dust formation and breathing mist, gas or vapours. Contact with skin and eyes should be avoided and personal protective equipment should be used . Prolonged or repeated ingestion of corticosteroids may cause osteoporosis and bone fractures due to mobilization of calcium (reduced calcium absorption) and phosphorus, hypokalemia due to increase urinary loss of potassium, development of glaucoma and cataracts, muscle weakness/muscle wasting, swelling of the feet or lower legs due fluid and sodium retention, hip or shoulder pain, irregular heartbeat .
Future Directions
Biochemical Analysis
Biochemical Properties
Triamcinolone-13C3 Acetonide interacts with various enzymes, proteins, and other biomolecules. It has been found to exhibit excellent affinity for protein targets in computational docking studies . The compound has also been shown to modulate the inflammatory response of mesenchymal stem cells, which may impact the immunologic environment .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. For instance, it has been found to induce apoptosis and promote adipogenesis while impairing chondrogenesis of mesenchymal stem cells . It also influences cell function by modulating the inflammatory response of these cells .
Molecular Mechanism
The mechanism of action of this compound involves its interactions at the molecular level. It has been suggested that it acts as a functional disrupter of target proteins, potentially serving as an antifungal molecule . It also exerts its effects through the induction of apoptosis and modulation of inflammatory responses .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. For example, its impact on mesenchymal stem cells, such as inducing apoptosis and promoting adipogenesis, was observed over a period of 28 days .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Triamcinolone-13C3 Acetonide involves the incorporation of carbon-13 isotopes into the triamcinolone acetonide structure. This can be achieved through isotopic labeling techniques during the synthesis of the precursor molecules. The reaction conditions typically involve the use of specific reagents and catalysts to ensure the selective incorporation of the isotopes .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and isotopic enrichment of the final product. High-performance liquid chromatography (HPLC) is often used to verify the composition and purity of the compound .
Chemical Reactions Analysis
Types of Reactions: Triamcinolone-13C3 Acetonide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: Substitution reactions can occur at specific sites on the molecule, altering its chemical properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated metabolites, while reduction can yield dehydrogenated derivatives .
Comparison with Similar Compounds
Triamcinolone Acetonide: The non-labeled version of the compound, widely used in clinical settings.
Triamcinolone Hexacetonide: Another derivative with similar therapeutic applications but different pharmacokinetic properties.
Fluocinolone Acetonide: A related corticosteroid with comparable anti-inflammatory effects
Uniqueness: Triamcinolone-13C3 Acetonide is unique due to its isotopic labeling, which allows for detailed pharmacokinetic and metabolic studies. This labeling provides insights into the distribution, metabolism, and excretion of corticosteroids, which are not possible with non-labeled compounds .
Properties
IUPAC Name |
(1S,9S,11S,13S)-12-fluoro-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-6,6-di((113C)methyl)-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31FO6/c1-20(2)30-19-10-16-15-6-5-13-9-14(27)7-8-21(13,3)23(15,25)17(28)11-22(16,4)24(19,31-20)18(29)12-26/h7-9,15-17,19,26,28H,5-6,10-12H2,1-4H3/t15-,16?,17-,19?,21-,22-,23?,24?/m0/s1/i1+1,2+1,20+1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNDXUCZADRHECN-NULWQFMMSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2CC3C4CCC5=CC(=O)C=CC5(C4(C(CC3(C2(O1)C(=O)CO)C)O)F)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12C[C@@H](C3([C@H](C1CC4C2(O[13C](O4)([13CH3])[13CH3])C(=O)CO)CCC5=CC(=O)C=C[C@@]53C)F)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31FO6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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